The compound (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol, also known as piperidin-4-yl(pyridin-2-yl)methanol, is a complex organic molecule with the molecular formula and a CAS number of 884504-89-6. This compound belongs to a class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities and structural versatility. The presence of both piperidine and pyridine rings in its structure enhances its potential for various chemical reactions and applications in drug development.
The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol can be achieved through several methods, primarily focusing on the functionalization of piperidine derivatives. A common synthetic route involves:
These steps can be performed using various solvents such as dimethylformamide (DMF) or dichloromethane, depending on the reactivity and solubility of the starting materials.
The synthesis typically employs techniques such as:
The molecular structure of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol features a piperidine ring connected to a pyridine ring through an ethyl bridge and a hydroxymethyl group. This unique arrangement contributes to its chemical properties and reactivity.
Key structural data includes:
InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,11-12,14H,4-5,7-8H2
BXDBAOURAFYYOE-UHFFFAOYSA-N
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The compound is involved in various chemical reactions that enhance its utility in synthetic chemistry:
Research indicates that the compound can undergo transformations leading to substituted piperidines and other derivatives, showcasing its versatility in organic synthesis.
The mechanism of action for compounds like (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol often involves interaction with biological targets such as receptors or enzymes. The presence of both nitrogen-containing rings allows for potential binding interactions through hydrogen bonding or π-stacking with aromatic systems.
Studies have indicated that derivatives of this compound exhibit activity against various biological targets, making them candidates for drug development in areas such as neuropharmacology and oncology.
Key chemical properties include:
Relevant analyses such as spectroscopy (e.g., infrared spectroscopy, mass spectrometry) provide insights into functional groups and molecular integrity.
The compound has significant applications in:
Research continues to explore its full potential across various scientific fields, emphasizing its importance in advancing chemical knowledge and therapeutic strategies.
Catalytic hydrogenation represents a cornerstone strategy for constructing the saturated piperidine ring system central to the target molecule. This method typically involves the reduction of pyridine precursors (e.g., 1-(pyridin-2-yl)ethanone derivatives) under high-pressure H₂ (5–50 bar) in the presence of transition metal catalysts. The reaction proceeds via iminium ion intermediates, whose reduction kinetics and stereoselectivity are critically dependent on catalyst selection and reaction conditions.
Table 1: Catalyst Screening for Pyridine Ring Hydrogenation
Catalyst | Support | Pressure (bar) | Temperature (°C) | Conversion (%) | Piperidine Yield (%) | Notes |
---|---|---|---|---|---|---|
PtO₂ | - | 10 | 50 | >99 | 95 | Standard Adams catalyst |
Pd/C (5%) | Carbon | 15 | 80 | 98 | 90 | Requires acidic co-catalysts |
Rh/Al₂O₃ (3%) | Alumina | 30 | 100 | 95 | 88 | Enhanced steric control |
Raney Ni | - | 50 | 120 | 85 | 75 | Cost-effective but lower selectivity |
Biphasic microreactor systems significantly enhance this process by improving mass transfer and catalyst longevity. Employing cyclohexane-water systems with membrane-dispersed droplet swarms (~30 μm diameter) achieves near-quantitative conversion within 80 minutes while preserving catalyst activity over multiple cycles (>60% activity after 5 reuses) [2]. Key advantages include:
Challenges remain in controlling diastereoselectivity during ring saturation, particularly when chiral centers pre-exist in substituents. Catalyst tuning (e.g., chiral modifiers on Rh surfaces) offers potential solutions [6].
Multicomponent reactions (MCRs) enable convergent assembly of the pyridine-piperidine-ethanol framework in a single operational step, minimizing purification bottlenecks. The Ugi reaction exemplifies this approach, combining a pyridine-2-carbaldehyde derivative, a preformed piperidinone, an isocyanide, and an alcohol under mild conditions:
Pyridine-2-carbaldehyde + 4-Piperidone + tBuNC + Methanol → Ugi Adduct → Hydrolysis → Target Scaffold
Critical parameters governing yield and selectivity include:
Biginelli adaptations leverage ethyl acetoacetate, pyridine-2-carboxaldehyde derivatives, and N-Boc-piperidinone-4-carboxamide under microwave irradiation (100°C, 30 min), achieving 65–78% yields. Post-synthetic modifications involve:
While MCRs streamline synthesis, diastereomer separation remains challenging when chiral centers form in situ.
Controlling the chiral center at the 1-(pyridin-2-yl)ethyl site necessitates enantioselective methodologies. Two dominant strategies have emerged:
Organocatalytic Asymmetric Reductive AminationChiral phosphoric acids (e.g., TRIP, p-N₂-C₆H₄-TRIP) catalyze the reaction between pyridine-2-acetaldehyde and 4-(hydroxymethyl)piperidine. Key features:
Transition Metal-Catalyzed Asymmetric HydrogenationRu(II)-(S)-BINAP complexes hydrogenate enamine precursors [(1-(pyridin-2-yl)vinyl)piperidin-4-yl]methanol with exceptional stereocontrol:
Table 2: Stereoselective Route Comparison
Strategy | Catalyst | ee (%) | Yield (%) | Reaction Time | Scale-Up Feasibility |
---|---|---|---|---|---|
Organocatalytic Reductive Amination | TRIP (10 mol%) | 92 | 80 | 24 h | Moderate |
Ru-Catalyzed Enamine Hydrogenation | Ru-(S)-BINAP (0.5 mol%) | >99 | 95 | 6 h | High |
The metal-catalyzed route offers superior efficiency and scalability, though catalyst cost necessitates efficient recycling protocols.
Reductive amination constitutes the most direct method for installing the pivotal ethyl linker between pyridine and piperidine. The reaction couples pyridine-2-carbaldehyde with 4-(hydroxymethyl)piperidine using NaBH₃CN or NaBH(OAc)₃ as reducing agents:
Pyridine-2-carbaldehyde + Piperidin-4-ylmethanol + NaBH₃CN → (1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol
Critical optimization parameters identified include:
Table 3: Reductive Amination Optimization Screen
Condition Variable | Optimal Value | Suboptimal Alternative | Impact on Yield/Selectivity |
---|---|---|---|
Reducing Agent | NaBH(OAc)₃ (2.0 eq) | NaBH₄ (2.0 eq) | Yield ↑ 25% (88% vs 63%); Aldehyde reduction ↓ |
Solvent | DCE | Methanol | Byproduct formation ↓ 70% |
Acid Additive | AcOH (0.5 eq) | None | Reaction rate ↑ 3-fold |
Temperature | 40°C | 25°C | Completion time ↓ 8h → 3h |
Water Content | <0.1% | >1% | Piperidine aldol condensation ↑ |
Under optimized conditions (DCE, AcOH, NaBH(OAc)₃, 40°C), yields reach 88% with minimal over-alkylation (<5%). Stereoselectivity remains uncontrolled (racemic mixture), necessitating chiral separation if enantiopure material is required [6].
Late-stage diversification leverages readily available piperidine building blocks, accelerating analogue synthesis and SAR exploration. Two principal methodologies dominate:
N-Alkylation of Piperidin-4-ylmethanol DerivativesActivated pyridyl electrophiles (e.g., 2-(chloromethyl)pyridine or 2-vinylpyridine) react with piperidin-4-ylmethanol under basic conditions (K₂CO₃, DMF, 70°C):
C4-Hydroxymethyl Group ManipulationThe primary alcohol serves as a handle for further derivatization:
Key Advantage: This strategy decouples piperidine synthesis from pyridine introduction, facilitating library synthesis. For instance, coupling piperidin-4-ylmethanol with 1-(bromoethyl)pyridin-2(1H)-one under microwave irradiation (150°C, 20 min) delivers the target in 82% yield after deoxygenation [8]. Limitations include potential O- vs. N-alkylation regioselectivity issues requiring protecting group strategies.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: